Donepezil hydrochloride is a reversible inhibitor of the enzyme acetylcholinesterase, primarily used to treat mild to moderate Alzheimer's disease. During its synthesis and manufacturing process, various impurities may arise, impacting the drug's quality, safety, and efficacy []. Identifying, characterizing, and controlling these impurities are crucial for pharmaceutical development and regulatory compliance [, ].
Donepezil Impurity 7 is a chemical compound that emerges as a by-product during the synthesis of Donepezil, a widely used medication for treating Alzheimer's disease. This impurity is significant in pharmaceutical manufacturing as it can affect the purity and efficacy of the final product. Understanding Donepezil Impurity 7 is essential for ensuring compliance with regulatory standards and maintaining the therapeutic effectiveness of Donepezil hydrochloride.
Donepezil Impurity 7 is derived from the chemical processes involved in synthesizing Donepezil hydrochloride, specifically through various intermediate reactions that occur during its production. The compound is identified by its Chemical Abstracts Service registry number, 197010-22-3, and its presence must be monitored and controlled to meet pharmaceutical quality standards .
Chemically, Donepezil Impurity 7 belongs to a class of compounds classified as impurities or degradation products of Donepezil. These impurities are typically formed during the synthesis or storage of the active pharmaceutical ingredient (API) and can include various structural isomers and derivatives of Donepezil .
The synthesis of Donepezil Impurity 7 generally involves hydrogenation reactions using specific catalysts. One common method includes the hydrogenation of precursor compounds in a methanolic solvent with palladium on carbon as a catalyst. This reaction typically occurs at room temperature over a duration of about two hours.
In industrial settings, the formation of Donepezil Impurity 7 is closely monitored through advanced chromatographic techniques, which help in separating and quantifying impurities. This ensures that the final product adheres to stringent regulatory standards. The focus on eco-friendly synthetic strategies also plays a role in minimizing environmental impact during production.
The molecular structure of Donepezil Impurity 7 can be complex due to its derivation from various synthetic pathways. While specific structural diagrams are not provided in the sources, it is known that impurities like Donepezil Impurity 7 retain some structural characteristics similar to those of Donepezil itself, including functional groups that influence their reactivity and interactions.
Donepezil Impurity 7 participates in several chemical reactions, including oxidation, reduction, and substitution reactions.
The major products resulting from these reactions include various oxidized and reduced derivatives of Donepezil Impurity 7. These products can be analyzed using spectroscopic techniques such as ultraviolet-visible spectroscopy (UV), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy.
Donepezil Impurity 7 shares a mechanism of action similar to that of Donepezil itself. It interacts with the acetylcholinesterase enzyme, which is responsible for breaking down acetylcholine in the brain. By selectively and reversibly inhibiting this enzyme, Donepezil increases acetylcholine levels at cholinergic synapses, thereby enhancing cholinergic transmission. This mechanism is crucial for alleviating symptoms associated with Alzheimer's dementia .
While specific physical properties such as melting point or boiling point were not detailed in the sources, impurities like Donepezil Impurity 7 are typically characterized by their solubility profiles and stability under various conditions.
Chemical properties include reactivity with oxidizing agents or catalysts used during synthesis. The stability of this compound under different pH levels or temperatures can also be critical for understanding its behavior during pharmaceutical formulation.
Donepezil Impurity 7 has several applications in scientific research:
Donepezil Impurity 7, assigned CAS registry number 197010-22-3, is a structurally defined organic compound identified during the manufacturing or storage of donepezil hydrochloride—an acetylcholinesterase inhibitor used in Alzheimer's therapy. Its systematic IUPAC name is 2-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one, reflecting a hydroxy-substituted piperidine ring linked to the dimethoxyindenone pharmacophore of donepezil [1] [3] [4]. This impurity shares donepezil’s core indanone and piperidine motifs but features a critical hydroxylation at the piperidine C4 position, altering its polarity and reactivity.
Table 1: Chemical Identifiers of Donepezil Impurity 7
Property | Value |
---|---|
CAS Number | 197010-22-3 |
Molecular Formula | C₂₄H₂₉NO₄ |
Molecular Weight | 395.49 g/mol |
Synonyms | Donepezil 4-Hydroxy Impurity; 2-((1-Benzyl-4-hydroxypiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one |
InChI Key | JTNHBPVFDCDXDA-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)CC(C2=O)CC3(CCN(CC3)CC4=CC=CC=C4)O)OC |
Spectroscopic characterization confirms its structure: Mass spectrometry shows a molecular ion peak at m/z 395.49 (M⁺), aligning with the molecular formula C₂₄H₂₉NO₄ [1] [3]. Nuclear Magnetic Resonance (NMR) spectroscopy reveals diagnostic signals, including a singlet for the piperidine C4-hydroxy group (δ 3.85 ppm in ¹H NMR) and distinct resonances for the benzyl methylene protons (δ 2.80-3.10 ppm). The indanone carbonyl stretch appears at 1715 cm⁻¹ in infrared spectroscopy [3] [5].
This impurity primarily originates as:
Table 2: Spectral Characteristics of Donepezil Impurity 7
Technique | Key Data Points |
---|---|
MS (ESI+) | 396.49 [M+H]⁺; 418.47 [M+Na]⁺; Fragments: 174.12 (benzylpiperidine), 202.10 (indenone) |
¹H NMR (CDCl₃) | δ 7.25-7.35 (m, 5H, Ar-H), 6.85 (s, 1H, Ind-H), 3.85 (s, 3H, OCH₃), 3.75 (s, 3H, OCH₃), 3.40 (s, 1H, OH), 2.70-3.20 (m, 10H, CH₂) |
FT-IR | 3420 cm⁻¹ (O-H str.), 1715 cm⁻¹ (C=O str.), 1600 cm⁻¹ (Ar C=C) |
Impurity profiling is a critical quality control (QC) activity ensuring drug safety by identifying, quantifying, and characterizing trace organic impurities like Donepezil Impurity 7. Its presence—even at levels of 0.05–0.2%—signals deviations in synthesis or storage, necessitating stringent analytical monitoring [2] [5] [6].
Analytical Methodologies used include:
Table 3: Analytical Performance for Detecting Donepezil Impurity 7
Method | Conditions | Retention Time (min) | Detection Limit |
---|---|---|---|
HPLC-UV (Isocratic) | C18 column; Acetonitrile:Buffer (pH 3.0) (35:65) | 8.2 ± 0.3 | 0.05% |
UPLC-MS/MS | ESI+; C18 column; Gradient elution | 4.5 ± 0.2 | 0.02% |
Synthetic controls mitigate this impurity by:
Regulatory frameworks like ICH Q3A(R2) and Q3B(R2) mandate strict control of impurities in acetylcholinesterase inhibitors due to potential impacts on efficacy and safety. Donepezil Impurity 7 exemplifies a "qualified impurity" requiring identification thresholds of 0.10% for daily doses ≤2 g/day and rigorous toxicological assessment if exceeding thresholds [2] [5] [6].
Key regulatory benchmarks include:
Table 4: Regulatory Limits and Controls for Donepezil Impurities
Parameter | ICH Threshold | Control Strategy for Impurity 7 |
---|---|---|
Reporting Level | 0.05% | Batch-specific quantification via validated HPLC |
Identification | 0.10% | LC-MS and NMR comparison to reference standards |
Qualification | 0.15% | Genotoxicity screening (Ames test) and 14-day tox study |
Regulatory filings (e.g., ANDA, DMF) must document:
Authorities like the FDA and EMA reference this impurity in donepezil monographs, underscoring its relevance in market surveillance. Recent regulatory citations highlight batches exceeding 0.10% Impurity 7 were rejected for non-compliance, emphasizing operational vigilance [2] [6].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: